4-methyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable nitrile in the presence of a Lewis acid catalyst, such as aluminum oxide (Al2O3), to form the intermediate iminonitrile. This intermediate is then cyclized to form the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the recovery and reuse of catalysts can make the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thione.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thiones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-methyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which can be used in pharmaceuticals and agrochemicals.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes such as kinases or proteases, disrupting key signaling pathways in cancer cells. The thiadiazole ring can also interact with DNA or proteins, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Imidazopyridine Derivatives: These compounds are known for their wide range of applications in medicinal chemistry and material science.
Uniqueness
4-methyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of a thiadiazole ring with a pyridine ring, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with different molecular targets and exhibit a broader range of biological activities compared to similar compounds .
Properties
Molecular Formula |
C9H8N4OS |
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Molecular Weight |
220.25 g/mol |
IUPAC Name |
4-methyl-N-pyridin-2-ylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C9H8N4OS/c1-6-8(15-13-12-6)9(14)11-7-4-2-3-5-10-7/h2-5H,1H3,(H,10,11,14) |
InChI Key |
RRKNXXLDDFDSSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
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